molecular formula C9H13ClN2OS B307310 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one

2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one

Cat. No. B307310
M. Wt: 232.73 g/mol
InChI Key: WASUGDYUCNGHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one, also known as BAY-678, is a pyridazinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate biological pathways and has shown promise in treating various diseases.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one is not fully understood, but studies have suggested that it acts by inhibiting specific enzymes and pathways involved in cellular processes. For example, 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which plays a critical role in cell cycle regulation and proliferation. By inhibiting CDK4, 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one can prevent the growth and proliferation of cancer cells. Additionally, 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one can reduce inflammation and alleviate symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one has been shown to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one in lab experiments is its ability to selectively target specific enzymes and pathways involved in cellular processes. This makes it a useful tool for studying the mechanisms underlying various diseases. However, one limitation of using 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one. One area of interest is the development of new analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one and its potential therapeutic applications in various diseases. Finally, studies are needed to investigate the safety and efficacy of 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one in clinical trials.

Synthesis Methods

The synthesis of 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one involves a multistep process that begins with the reaction of 2,6-dichloropyridine with tert-butylacetoacetate to form 2-tert-butyl-4-chloro-6-(tert-butoxycarbonyl)pyridine. This intermediate is then subjected to a series of reactions involving thionyl chloride, sodium hydride, and methyl mercaptan, resulting in the formation of the final product, 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one.

Scientific Research Applications

2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated the ability of 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one has been shown to possess anti-inflammatory properties, which could be useful in treating inflammatory diseases such as arthritis. Furthermore, 2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one has been studied for its potential neuroprotective effects and has shown promise in treating neurological disorders such as Alzheimer's disease.

properties

Product Name

2-tert-butyl-4-chloro-5-(methylsulfanyl)pyridazin-3(2H)-one

Molecular Formula

C9H13ClN2OS

Molecular Weight

232.73 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-methylsulfanylpyridazin-3-one

InChI

InChI=1S/C9H13ClN2OS/c1-9(2,3)12-8(13)7(10)6(14-4)5-11-12/h5H,1-4H3

InChI Key

WASUGDYUCNGHEW-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)SC)Cl

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)SC)Cl

Origin of Product

United States

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